molecular formula C20H14F2N6O3S2 B2521441 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 872608-48-5

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No. B2521441
CAS RN: 872608-48-5
M. Wt: 488.49
InChI Key: VZAGUWDTNWLXIH-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs common in medicinal chemistry, including a benzo[d]thiazol-2-ylamino group, a difluorobenzamide group, and a 1,6-dihydropyrimidin-5-yl group. These groups are often found in biologically active compounds, suggesting that this compound may have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the positions of the atoms in the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could potentially participate in acid-base reactions, while the thioether group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of ionization. These properties could include its solubility, melting point, and partition coefficient .

Scientific Research Applications

Anti-Inflammatory Properties

In a study by Jyothi et al., novel derivatives of this compound were synthesized and evaluated for anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties demonstrated promising results. Compound 8b and 9b exhibited the highest IC50 values for COX-1 inhibition (11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity indices (SI) (103.09 and 101.90, respectively). Additionally, they showed significant inhibition of albumin denaturation.

Anti-Proliferative Activity

Another study explored the anti-proliferative effects of related benzothiazole derivatives against human cancer cell lines . While not specific to our compound, it highlights the potential for cytotoxicity and warrants further investigation.

Antibacterial Activity

Compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-(1’-semicarbazone)-2-fluoro-benzamides (SC06) exhibited maximum antibacterial activity against E. coli and K. pneumoniae . This suggests that similar derivatives may have antimicrobial applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental persistence. These properties would likely be determined through a combination of experimental testing and computational prediction .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its physical and chemical properties, and investigation of its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl chloride, followed by reaction with 3,4-difluorobenzoyl chloride. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl chloride", "3,4-difluorobenzoyl chloride", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-thiouracil with 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine or pyridine to yield the intermediate N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "Step 2: Reaction of the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the intermediate N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Step 3: Cyclization of the intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield the final product N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] }

CAS RN

872608-48-5

Molecular Formula

C20H14F2N6O3S2

Molecular Weight

488.49

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H14F2N6O3S2/c21-10-6-5-9(7-11(10)22)17(30)26-15-16(23)27-19(28-18(15)31)32-8-14(29)25-20-24-12-3-1-2-4-13(12)33-20/h1-7H,8H2,(H,26,30)(H,24,25,29)(H3,23,27,28,31)

InChI Key

VZAGUWDTNWLXIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N

solubility

not available

Origin of Product

United States

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